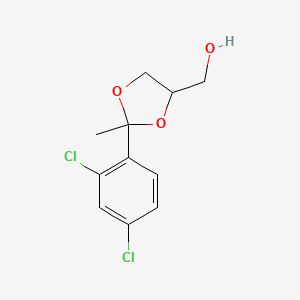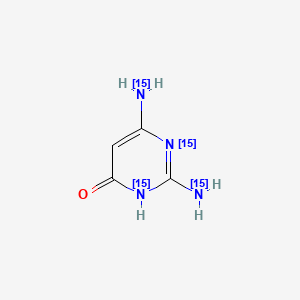
2,4-Diamino-6-hydroxypyrimidine-15N4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-6-hydroxypyrimidine-15N4 is a nitrogen-labeled derivative of 2,4-Diamino-6-hydroxypyrimidine, a compound known for its role as an inhibitor of GTP cyclohydrolase I. This enzyme is crucial in the biosynthesis of tetrahydrobiopterin, a cofactor for various hydroxylase enzymes. The nitrogen labeling with 15N4 is often used in research to trace and study the metabolic pathways and interactions of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-hydroxypyrimidine typically involves the cyclization of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium methoxide in methanol. The reaction is carried out under reflux conditions for several hours, followed by neutralization with formic or acetic acid to obtain the desired product .
Industrial Production Methods
Industrial production of 2,4-Diamino-6-hydroxypyrimidine involves similar synthetic routes but on a larger scale. The process includes chlorination of the compound using phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-6-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Halogenation and subsequent substitution reactions are common, leading to various substituted pyrimidine derivatives
Common Reagents and Conditions
Oxidation: Sodium nitrite in acidic conditions.
Reduction: Hydrogenation using palladium on carbon.
Substitution: N-Iodosuccinimide for iodination, followed by Suzuki coupling reactions with phenylboronic acids.
Major Products
The major products formed from these reactions include 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives and other substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-6-hydroxypyrimidine-15N4 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pyrimidine derivatives.
Biology: Acts as an inhibitor of GTP cyclohydrolase I, making it useful in studying the biosynthesis of tetrahydrobiopterin.
Industry: Used as a corrosion inhibitor for mild steel in acidic environments.
Wirkmechanismus
2,4-Diamino-6-hydroxypyrimidine-15N4 inhibits GTP cyclohydrolase I by interacting with the GTP cyclohydrolase I feedback regulatory protein. This interaction prevents the enzyme from catalyzing the conversion of GTP to dihydroneopterin triphosphate, thereby blocking the biosynthesis of tetrahydrobiopterin. The inhibition is reversible by L-phenylalanine, which competes with the inhibitor for binding to the regulatory protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-chloropyrimidine: Used in the synthesis of minoxidil.
2,4-Diamino-5-nitroso-6-hydroxypyrimidine: An intermediate in the synthesis of other pyrimidine derivatives.
2,4,5-Triamino-6-hydroxypyrimidine: Used in various chemical syntheses
Uniqueness
2,4-Diamino-6-hydroxypyrimidine-15N4 is unique due to its nitrogen labeling, which allows for detailed metabolic studies and tracing in biological systems. Its specific inhibition of GTP cyclohydrolase I also makes it a valuable tool in studying the biosynthesis of tetrahydrobiopterin and related metabolic pathways .
Eigenschaften
Molekularformel |
C4H6N4O |
|---|---|
Molekulargewicht |
130.09 g/mol |
IUPAC-Name |
2,4-bis(15N)(azanyl)-(1,3-15N2)1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)/i5+1,6+1,7+1,8+1 |
InChI-Schlüssel |
SWELIMKTDYHAOY-WKHKRNGSSA-N |
Isomerische SMILES |
C1=C([15N]=C([15NH]C1=O)[15NH2])[15NH2] |
Kanonische SMILES |
C1=C(N=C(NC1=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


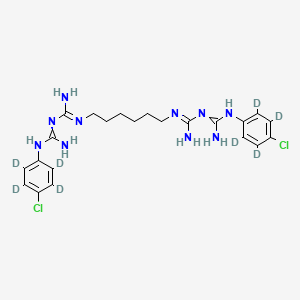
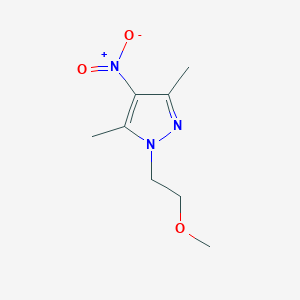
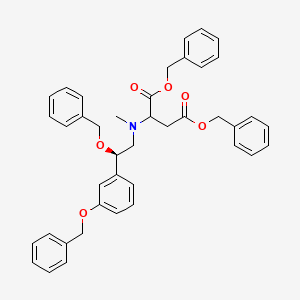
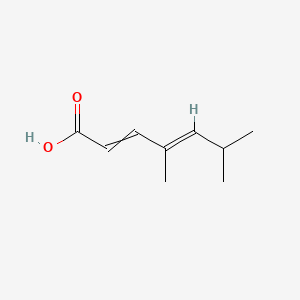
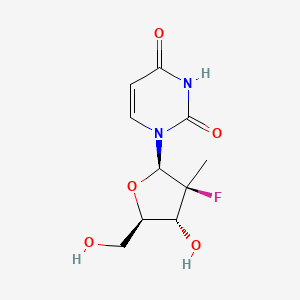
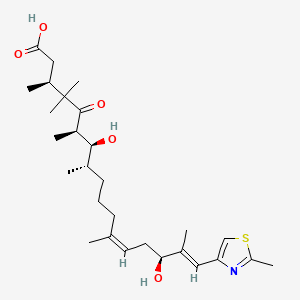

![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate](/img/structure/B13858713.png)
![14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde](/img/structure/B13858719.png)
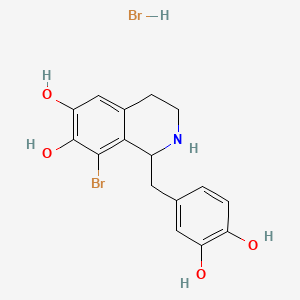
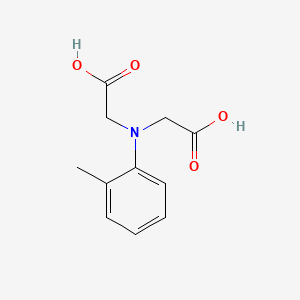
![4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid](/img/structure/B13858753.png)
![tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate](/img/structure/B13858757.png)
